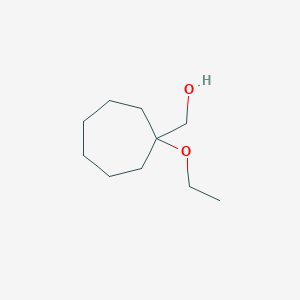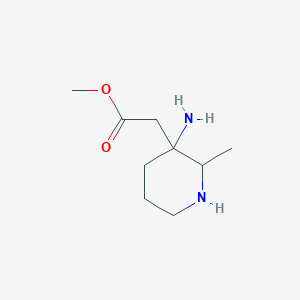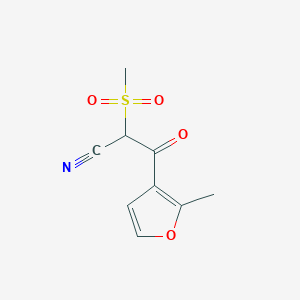
2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a furan ring, and a nitrile group. Compounds with such functional groups are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the nitrile group: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonyl group could act as an electrophile, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methanesulfonyl-3-(2-furyl)-3-oxopropanenitrile: Similar structure but without the methyl group on the furan ring.
3-(2-Methylfuran-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(2-methylfuran-3-yl)propanoic acid: Similar but with a carboxylic acid group instead of the nitrile.
Uniqueness
2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which can confer distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H9NO4S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
3-(2-methylfuran-3-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C9H9NO4S/c1-6-7(3-4-14-6)9(11)8(5-10)15(2,12)13/h3-4,8H,1-2H3 |
Clave InChI |
IFTORICSFBVNMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)C(C#N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


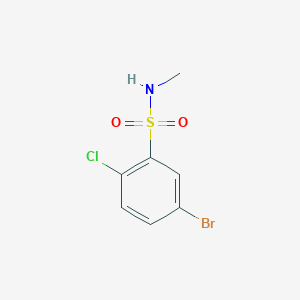
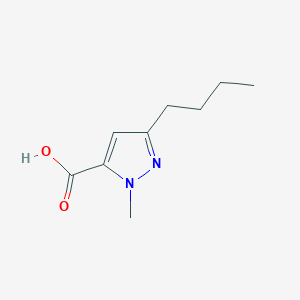
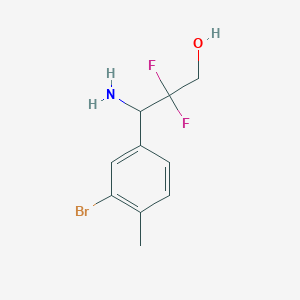
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
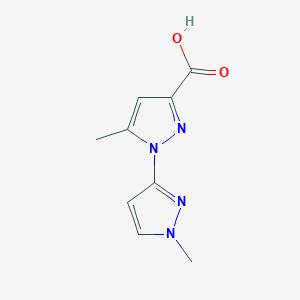
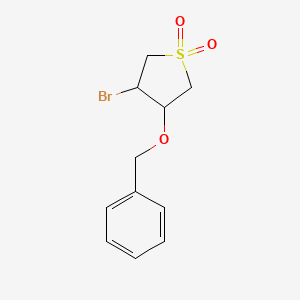
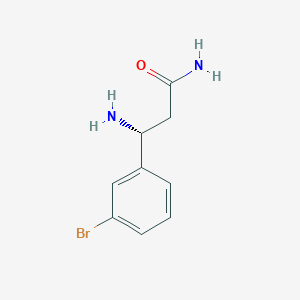
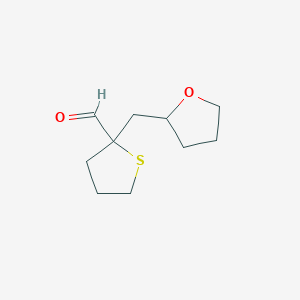
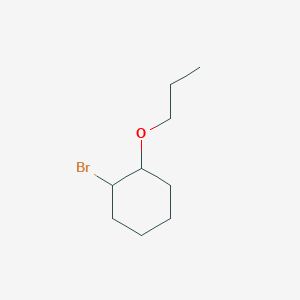
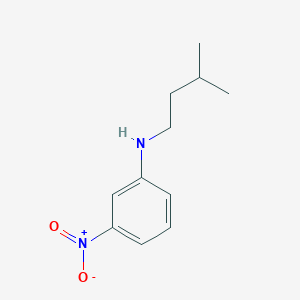
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
